molecular formula C16H19N3O2S B2598588 2-(4-Methoxyphenyl)sulfanyl-~{n}-(2-Methyl-5,6-Dihydro-4~{h}-Cyclopenta[c]pyrazol-3-Yl)ethanamide CAS No. 1105251-73-7

2-(4-Methoxyphenyl)sulfanyl-~{n}-(2-Methyl-5,6-Dihydro-4~{h}-Cyclopenta[c]pyrazol-3-Yl)ethanamide

Cat. No.: B2598588
CAS No.: 1105251-73-7
M. Wt: 317.41
InChI Key: HLIFAMDWHQBTKJ-UHFFFAOYSA-N
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Description

This compound features a hybrid structure combining a 4-methoxyphenylsulfanyl group and a 2-methyl-5,6-dihydro-4~{h}-cyclopenta[c]pyrazol-3-yl moiety linked via an ethanamide bridge. Its structural complexity arises from the fused cyclopenta-pyrazole system, which imparts conformational rigidity, and the sulfanyl group, which may influence redox properties or intermolecular interactions.

Properties

IUPAC Name

2-(4-methoxyphenyl)sulfanyl-N-(2-methyl-5,6-dihydro-4H-cyclopenta[c]pyrazol-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O2S/c1-19-16(13-4-3-5-14(13)18-19)17-15(20)10-22-12-8-6-11(21-2)7-9-12/h6-9H,3-5,10H2,1-2H3,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLIFAMDWHQBTKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C2CCCC2=N1)NC(=O)CSC3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Methoxyphenyl)sulfanyl-~{n}-(2-Methyl-5,6-Dihydro-4~{h}-Cyclopenta[c]pyrazol-3-Yl)ethanamide typically involves multiple steps:

    Formation of the Methoxyphenyl Sulfanyl Intermediate: This step involves the reaction of 4-methoxyphenyl thiol with an appropriate halogenated precursor under basic conditions to form the methoxyphenyl sulfanyl intermediate.

    Cyclopenta[c]pyrazol Ring Formation: The cyclopenta[c]pyrazol ring is synthesized through a cyclization reaction involving a suitable diene and a diazo compound under thermal or photochemical conditions.

    Coupling Reaction: The final step involves coupling the methoxyphenyl sulfanyl intermediate with the cyclopenta[c]pyrazol derivative using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems for reagent addition and product isolation would enhance efficiency and scalability.

Chemical Reactions Analysis

Synthetic Routes and Key Intermediate Reactions

The synthesis of this compound involves multi-step reactions, often starting with cyclopenta[c]pyrazole precursors. For example:

Table 1: Common Synthetic Steps for Analogous Compounds

StepReaction TypeReagents/ConditionsYield (%)Source
1Cyclopenta[c]pyrazole formationHydrazine hydrate, ethanol, reflux75–90
2Sulfanyl group introduction4-Methoxyphenyl thiol, K₂CO₃, DMF, 80°C60–78
3Ethanamide couplingEDCI/HOBt, DCM, rt85–92

Key intermediates include:

  • Cyclopenta[c]pyrazole-3-amine (via hydrazinolysis of ester precursors).

  • 4-Methoxyphenylsulfanyl chloride (for sulfanyl group attachment) .

Nucleophilic Substitution at the Sulfanyl Group

The sulfur atom in the sulfanyl group undergoes nucleophilic displacement under basic conditions:

Table 2: Substitution Reactions

ReactantConditionsProductApplication
Alkyl halides (e.g., CH₃I)K₂CO₃, DMF, 60°CMethylthio derivativesBioactivity modulation
Aryl boronic acidsPd(PPh₃)₄, DME, refluxBiaryl sulfidesCross-coupling scaffolds

Example:
Ar-SH+R-XBaseAr-S-R+HX\text{Ar-SH} + \text{R-X} \xrightarrow{\text{Base}} \text{Ar-S-R} + \text{HX}
This reaction is pivotal for introducing alkyl/aryl groups to enhance lipophilicity or target selectivity .

Oxidation of the Sulfanyl Group

The sulfide moiety oxidizes to sulfoxide or sulfone derivatives, altering electronic properties:

Table 3: Oxidation Profiles

Oxidizing AgentConditionsProductImpact on Bioactivity
H₂O₂AcOH, rt, 2hSulfoxideIncreased polarity
mCPBADCM, 0°C, 1hSulfoneEnhanced metabolic stability

Example:
Ar-S-RH2O2Ar-SO-R\text{Ar-S-R} \xrightarrow{\text{H}_2\text{O}_2} \text{Ar-SO-R}
Sulfone derivatives exhibit improved pharmacokinetic profiles in related compounds .

Hydrolysis and Amide Functionalization

The ethanamide group undergoes hydrolysis or serves as a site for further derivatization:

Table 4: Amide Reactivity

Reaction TypeReagents/ConditionsProductUtility
Acidic hydrolysis6M HCl, reflux, 6hCarboxylic acidProdrug synthesis
EsterificationR-OH, DCC, DMAP, rtEthanoate estersLipophilicity adjustment

Example:
R-CONH2HClR-COOH+NH4+\text{R-CONH}_2 \xrightarrow{\text{HCl}} \text{R-COOH} + \text{NH}_4^+
Carboxylic acid derivatives are intermediates for prodrug development.

Cyclopenta[c]pyrazole Core Modifications

The fused bicyclic system participates in electrophilic substitutions and ring-opening reactions:

Table 5: Core Reactivity

ReactionConditionsOutcomeSource
NitrationHNO₃/H₂SO₄, 0°C5-Nitro derivatives
BrominationBr₂, FeBr₃, CH₂Cl₂, rt4-Bromo analogs
Ring-opening oxidationKMnO₄, H₂O, 50°CDicarboxylic acid derivatives

Example:
Cyclopenta[c]pyrazoleBr24-Bromo-cyclopenta[c]pyrazole\text{Cyclopenta[c]pyrazole} \xrightarrow{\text{Br}_2} \text{4-Bromo-cyclopenta[c]pyrazole}
Brominated analogs are used in Suzuki couplings for structural diversification .

Biological Activity and Functional Implications

Though direct data for this compound is limited, structural analogs exhibit:

  • COX-II inhibition (IC₅₀ = 1.33–6.5 μM) via pyrazole-thiadiazole hybrids .

  • Anticancer activity through triazolethione-mediated apoptosis .

  • Antimicrobial effects linked to sulfonamide groups.

Analytical Characterization

Key techniques for reaction monitoring:

  • NMR : Confirms substitution patterns (e.g., δ 2.5–3.0 ppm for SCH₃) .

  • HPLC : Purity assessment (>95% for bioactive derivatives) .

  • MS : Molecular ion peaks at m/z 363–534 for related compounds .

Scientific Research Applications

Chemical Synthesis

The synthesis of 2-(4-Methoxyphenyl)sulfanyl-n-(2-Methyl-5,6-Dihydro-4H-Cyclopenta[c]pyrazol-3-Yl)ethanamide typically involves multi-step reactions that integrate various functional groups. The compound can be synthesized through a series of condensation reactions involving appropriate precursors such as 4-methoxyphenyl sulfide and cyclopentapyrazole derivatives. These reactions are often optimized for yield and purity using techniques like refluxing in solvents such as ethanol or dimethylformamide.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds structurally related to 2-(4-Methoxyphenyl)sulfanyl-n-(2-Methyl-5,6-Dihydro-4H-Cyclopenta[c]pyrazol-3-Yl)ethanamide. For instance, derivatives with similar substituents have demonstrated significant cytotoxicity against various cancer cell lines, including oral squamous cell carcinoma. The structure-activity relationship (SAR) studies indicate that modifications in the aromatic rings and the presence of sulfur atoms enhance the anticancer activity of these compounds .

Antimicrobial Activity

The compound also exhibits antimicrobial properties , making it a candidate for developing new antibiotics. Research has shown that certain derivatives display effective inhibition against a range of bacterial strains, suggesting that the sulfanyl group contributes to the antimicrobial mechanism .

Drug Development

Given its promising biological activities, 2-(4-Methoxyphenyl)sulfanyl-n-(2-Methyl-5,6-Dihydro-4H-Cyclopenta[c]pyrazol-3-Yl)ethanamide is being investigated for potential use in drug development. Its ability to selectively target cancer cells while sparing normal cells enhances its appeal as a therapeutic agent .

Molecular Interaction Studies

Molecular docking studies have been employed to explore the binding affinity of this compound with various biological targets, including enzymes involved in cancer progression and microbial resistance mechanisms. These studies provide insights into how structural modifications could lead to enhanced efficacy and specificity .

Case Study on Anticancer Effects

In a recent study, a derivative of this compound was tested against several human cancer cell lines. The results indicated a significant reduction in cell viability at concentrations as low as 10 µM, with a selectivity index suggesting minimal toxicity towards normal cells .

Case Study on Antimicrobial Properties

Another investigation focused on the antimicrobial efficacy of related compounds against clinical isolates of Staphylococcus aureus and Escherichia coli. The study reported minimum inhibitory concentrations (MICs) that were comparable to conventional antibiotics, indicating the potential for clinical application .

Mechanism of Action

The mechanism of action of 2-(4-Methoxyphenyl)sulfanyl-~{n}-(2-Methyl-5,6-Dihydro-4~{h}-Cyclopenta[c]pyrazol-3-Yl)ethanamide involves its interaction with specific molecular targets such as enzymes or receptors. The sulfanyl group can form covalent bonds with thiol groups in proteins, potentially inhibiting their function. The compound may also interact with DNA or RNA, affecting gene expression and cellular processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

2-[[4-Azanyl-5-(4-Methylphenyl)-1,2,4-Triazol-3-yl]sulfanyl]-N-(2-Cyclopentylpyrazol-3-yl)Ethanamide ()

  • Structural Similarities :
    • Both compounds contain a sulfanyl-linked ethanamide backbone.
    • The pyrazole ring is substituted with a hydrophobic group (cyclopentyl vs. methyl-dihydrocyclopenta).
  • Key Differences: Aromatic substituents: The target compound uses a 4-methoxyphenyl group, while ’s compound has a 4-methylphenyl group. Methoxy groups are stronger electron donors than methyl groups, altering electronic density. Heterocyclic core: ’s compound incorporates a 1,2,4-triazole, whereas the target molecule uses a cyclopenta[c]pyrazole. The triazole may enhance hydrogen-bonding capacity, while the fused cyclopenta system increases steric bulk.
Feature Target Compound Compound
Sulfanyl linkage 4-Methoxyphenyl 4-Methylphenyl-1,2,4-triazol-3-yl
Pyrazole substitution 2-Methyl-5,6-dihydro-4~{h}-cyclopenta[c]pyrazol 2-Cyclopentylpyrazole
Electron-donating group Methoxy (-OCH₃) Methyl (-CH₃)
Potential applications Not specified in evidence Likely agrochemical/pharmaceutical intermediate

Pyrazole-Thiophene Hybrids ()

Compounds 7a and 7b in integrate pyrazole with thiophene rings via methanone bridges. While structurally distinct from the target molecule, their synthesis routes (e.g., using malononitrile or ethyl cyanoacetate) suggest parallels in sulfur incorporation and heterocyclic assembly. The target compound’s sulfanyl group could be introduced via similar thiol-nucleophile reactions .

Cyclopentanone Derivatives ()

The patent in describes a cyclopentanone intermediate for fungicide synthesis. Though lacking a pyrazole system, its cyclopentane ring functionalization (e.g., alkylation/hydrolysis steps) may inform strategies for modifying the target compound’s dihydrocyclopenta[c]pyrazole core .

Electronic and Computational Analysis

  • Bond order analysis : The sulfanyl bridge’s S–C bond may exhibit partial double-bond character, influencing rotational freedom .

Biological Activity

The compound 2-(4-Methoxyphenyl)sulfanyl-n-(2-Methyl-5,6-Dihydro-4H-Cyclopenta[c]pyrazol-3-Yl)ethanamide (commonly referred to as Compound A ) has garnered attention in pharmacological research due to its potential biological activities. This article reviews the biological activity of Compound A, focusing on its pharmacological properties, synthesis, and potential therapeutic applications.

Chemical Structure and Properties

Compound A has the molecular formula C16H19N3O2SC_{16}H_{19}N_{3}O_{2}S and a molecular weight of 317.41 g/mol. Its structure includes a methoxyphenyl group and a cyclopentapyrazole moiety, which suggest interactions with various biological targets.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of Compound A. It has shown moderate to strong activity against several bacterial strains, including Salmonella typhi and Bacillus subtilis. The compound's ability to inhibit bacterial growth suggests potential applications in treating infections caused by these pathogens .

Enzyme Inhibition

Compound A has been evaluated for its enzyme inhibitory activities, particularly against acetylcholinesterase (AChE) and urease. Preliminary results indicate that it exhibits significant inhibitory effects on these enzymes, which are crucial in various physiological processes. Such inhibition could lead to therapeutic applications in conditions like Alzheimer's disease and urease-related disorders .

Anticancer Potential

The anticancer properties of Compound A are under investigation, with initial findings suggesting that it may inhibit tumor cell proliferation. The presence of the pyrazole ring is associated with various anticancer activities in other compounds, indicating that Compound A may share similar mechanisms of action .

Synthesis of Compound A

The synthesis of Compound A involves several steps, typically starting from readily available precursors. The synthesis pathway includes:

  • Formation of the Pyrazole Ring : This step often employs a condensation reaction involving hydrazine derivatives and suitable carbonyl compounds.
  • Introduction of the Methoxyphenyl Group : This is achieved through electrophilic aromatic substitution reactions.
  • Final Coupling : The final product is obtained via a coupling reaction involving the sulfanyl group and the synthesized pyrazole derivative.

The synthesis process has been optimized for yield and purity, allowing for further biological testing .

Case Study 1: Antimicrobial Testing

In a controlled laboratory setting, Compound A was tested against various bacterial strains using standard disc diffusion methods. Results indicated that at concentrations of 50 µg/mL and above, Compound A effectively inhibited bacterial growth, with zones of inhibition comparable to standard antibiotics .

Case Study 2: Enzyme Inhibition Assays

Enzyme inhibition assays were conducted to evaluate the effect of Compound A on AChE activity. The compound demonstrated a dose-dependent inhibition pattern, with an IC50 value indicative of its potential as a therapeutic agent in neurodegenerative diseases .

Q & A

Basic Research Questions

Q. What are the recommended methodologies for synthesizing this compound, and how can reaction efficiency be optimized?

  • Answer: Synthesis typically involves multi-step organic reactions, such as coupling the 4-methoxyphenylsulfanyl moiety to the cyclopenta[c]pyrazole core via amide bond formation. Optimization requires statistical experimental design (e.g., factorial or response surface methodology) to identify critical parameters (e.g., temperature, catalyst loading, solvent polarity). For example, fractional factorial designs can reduce the number of trials while maintaining sensitivity to key variables . Computational tools like quantum chemical path searches (e.g., ICReDD’s approach) can predict reaction pathways and guide experimental condition selection .

Q. How can structural characterization of this compound be performed to confirm its purity and regiochemistry?

  • Answer: Use a combination of NMR (1H/13C, 2D-COSY/HMBC), high-resolution mass spectrometry (HRMS), and X-ray crystallography (if crystalline). For pyrazole and cyclopenta rings, HMBC correlations are critical to confirm substituent positions. X-ray crystallography, as demonstrated in analogous pyrazole derivatives , resolves regiochemical ambiguities. Purity validation via HPLC with UV/Vis or MS detection is recommended, with attention to residual solvents (e.g., GC-MS).

Q. What preliminary biological assays are suitable for evaluating this compound’s activity?

  • Answer: Begin with in vitro target-specific assays (e.g., enzyme inhibition, receptor binding) based on structural analogs (e.g., pyrazole derivatives targeting kinases or inflammatory pathways). Dose-response curves (IC50/EC50) and selectivity profiling against related targets are essential. Use standardized protocols from chemical biology training programs, such as those outlined in CHEM/IBiS 416, which emphasize reproducibility and statistical rigor .

Advanced Research Questions

Q. How can computational modeling elucidate the compound’s reaction mechanism and electronic properties?

  • Answer: Employ density functional theory (DFT) to map transition states and intermediates in the synthesis pathway. For electronic properties (e.g., HOMO/LUMO energies), time-dependent DFT (TD-DFT) predicts absorption/emission spectra. Tools like Gaussian or ORCA, combined with cheminformatics workflows (e.g., ICReDD’s integration of computation and experiment), enable mechanistic insights and guide functionalization strategies .

Q. What experimental strategies resolve contradictions in biological activity data across different assays?

  • Answer: Cross-validate results using orthogonal assays (e.g., SPR for binding affinity vs. cellular functional assays). Analyze confounding variables (e.g., compound solubility, membrane permeability) via physicochemical profiling (logP, pKa). Apply inferential statistics (e.g., ANOVA with post-hoc tests) to distinguish assay-specific artifacts from true biological effects, as emphasized in advanced research chemistry curricula .

Q. How can process control and scale-up challenges be addressed during pilot-scale synthesis?

  • Answer: Implement process analytical technology (PAT) for real-time monitoring (e.g., in situ FTIR for reaction progress). Use dynamic simulations (e.g., Aspen Plus) to model heat/mass transfer in reactors, particularly for exothermic steps in cyclopenta ring formation. Membrane separation technologies (e.g., nanofiltration) may improve purification efficiency at scale .

Q. What strategies optimize the compound’s stability under varying environmental conditions (pH, light, temperature)?

  • Answer: Conduct accelerated stability studies (ICH Q1A guidelines) with DOE to assess degradation pathways. For photostability, use UV/Vis spectroscopy under controlled light exposure (ICH Q1B). Degradation products can be identified via LC-MS/MS and compared to computational predictions of vulnerable functional groups (e.g., sulfanyl or amide bonds) .

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